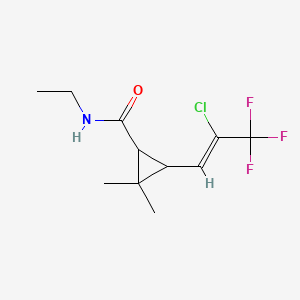
N-Ethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcylopropane Carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcylopropane Carboxamide is a synthetic organic compound with the molecular formula C11H15ClF3NO and a molecular weight of 269.691 g/mol . This compound is characterized by the presence of a cyclopropane ring, a trifluoropropenyl group, and an ethyl carboxamide group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of N-Ethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcylopropane Carboxamide involves several steps. One common method includes the selective formation of the cis cyclopropane ring using intramolecular alkylation of a haloaldehyde . The reaction conditions typically involve the use of a strong base and a suitable solvent to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
N-Ethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcylopropane Carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
N-Ethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcylopropane Carboxamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Mécanisme D'action
The mechanism of action of N-Ethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcylopropane Carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure plays a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
N-Ethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcylopropane Carboxamide can be compared with other similar compounds, such as:
Bifenthrin: A pyrethroid insecticide with a similar cyclopropane structure but different substituents.
Lambda-cyhalothrin: Another pyrethroid insecticide with a similar trifluoropropenyl group but different functional groups.
Cypermethrin: A widely used insecticide with a similar chemical structure but different substituents and functional groups.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H15ClF3NO |
|---|---|
Poids moléculaire |
269.69 g/mol |
Nom IUPAC |
3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-N-ethyl-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H15ClF3NO/c1-4-16-9(17)8-6(10(8,2)3)5-7(12)11(13,14)15/h5-6,8H,4H2,1-3H3,(H,16,17)/b7-5- |
Clé InChI |
OYTJNEUPTVKRQA-ALCCZGGFSA-N |
SMILES isomérique |
CCNC(=O)C1C(C1(C)C)/C=C(/C(F)(F)F)\Cl |
SMILES canonique |
CCNC(=O)C1C(C1(C)C)C=C(C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


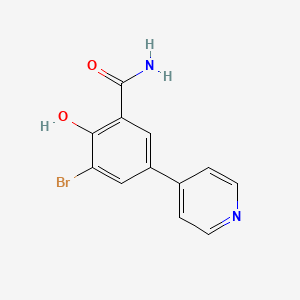
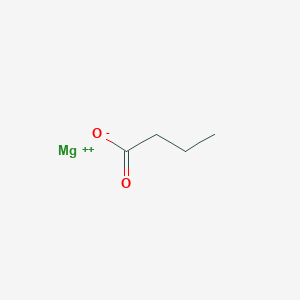
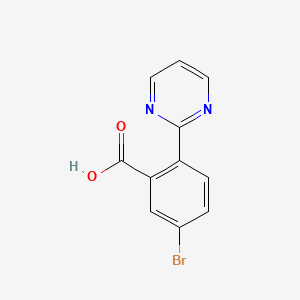
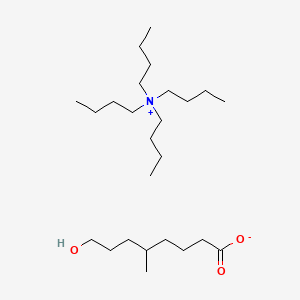
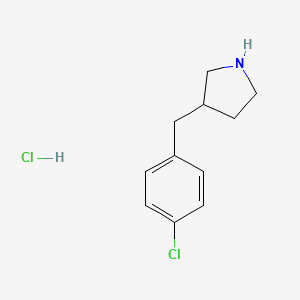

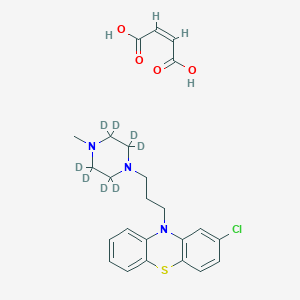
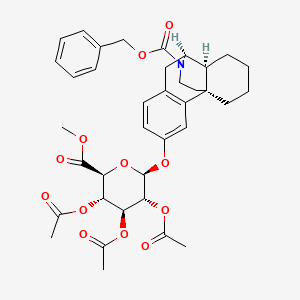
![trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-1-methylpiperidine](/img/structure/B13849801.png)
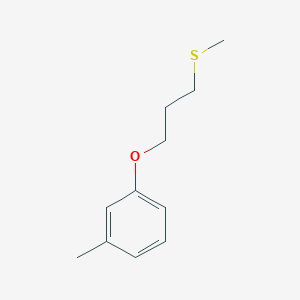
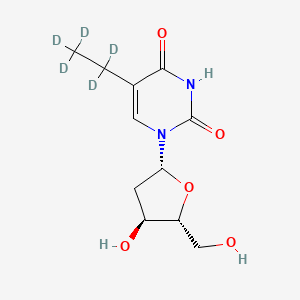
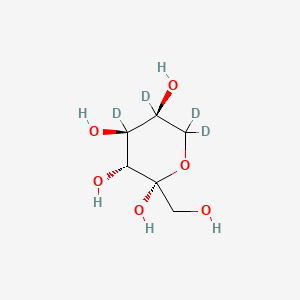

![2-[(4E,8E,12E,16E)-21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B13849825.png)
